Coruno
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coruno involves the reaction of ethyl nitrite with morpholine to form the intermediate compound, which is then reacted with cyanamide to produce molsidomine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and efficacy. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Coruno undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including linsidomine, which is the active form of the drug.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products: The major products formed from these reactions include linsidomine and other metabolites that retain the vasodilatory properties of the parent compound .
Scientific Research Applications
Coruno has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the release of nitric oxide and its effects on various chemical processes.
Biology: Researchers use this compound to investigate the biological pathways involved in vasodilation and blood flow regulation.
Medicine: this compound is extensively studied for its therapeutic potential in treating cardiovascular diseases, including angina pectoris and heart failure.
Industry: The compound is used in the development of new vasodilatory drugs and in the study of drug delivery systems
Mechanism of Action
Coruno exerts its effects by releasing nitric oxide, which acts as a signaling molecule to relax the smooth muscles of blood vessels. This relaxation leads to vasodilation, increased blood flow, and reduced blood pressure. The molecular targets include guanylate cyclase, which is activated by nitric oxide to increase cyclic GMP levels, leading to decreased intracellular calcium ions and smooth muscle relaxation .
Comparison with Similar Compounds
Nitroglycerin: Another vasodilator used to treat angina, but it has a shorter duration of action compared to Coruno.
Isosorbide dinitrate: Similar in function but differs in its pharmacokinetic profile and duration of action.
Sodium nitroprusside: Used in acute settings for rapid blood pressure reduction but has a different mechanism of action involving direct release of nitric oxide.
Uniqueness of this compound: this compound’s uniqueness lies in its long-acting nature and its ability to be metabolized into an active form that releases nitric oxide gradually. This property makes it particularly useful for the long-term management of angina pectoris and other cardiovascular conditions .
Properties
Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation. | |
CAS No. |
188472-37-9 |
Molecular Formula |
C9H15N4O4+ |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
ethyl N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)carbamate |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3/p+1 |
InChI Key |
XLFWDASMENKTKL-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=NO1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.